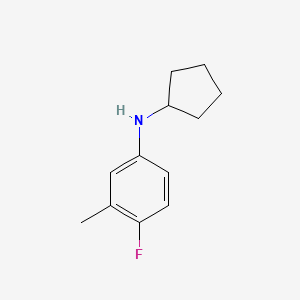
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a benzyl group and a bromophenyl group.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel biologically active compounds, particularly in the design of drugs targeting the central nervous system.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study the structure-activity relationships of pyrrolidine derivatives, aiding in the understanding of their biological profiles.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, influencing its biological activity . The benzyl and bromophenyl groups contribute to the compound’s overall pharmacophore, enhancing its binding affinity and selectivity .
Comparación Con Compuestos Similares
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a methyl group instead of a bromine atom, which may affect its biological activity and chemical reactivity.
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride: The presence of a chlorine atom instead of bromine can lead to differences in its pharmacokinetic properties and binding interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19BrClNO2 |
|---|---|
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H18BrNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H |
Clave InChI |
AYSZTOKHKOQLID-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



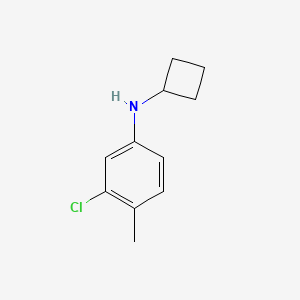
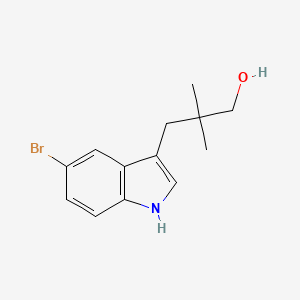
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)

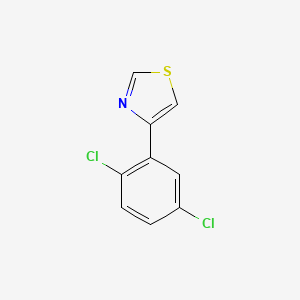

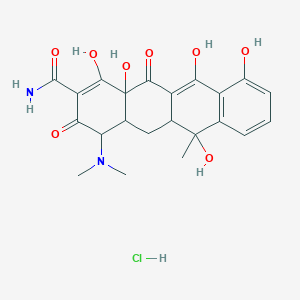
![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)
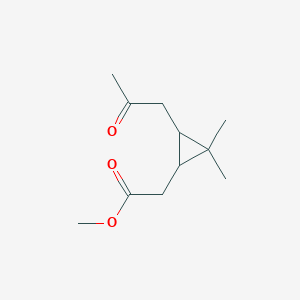
![5,6-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B12092278.png)
